molecular formula C40H56O2 B12456706 4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

4-[18-(4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Cat. No.: B12456706
M. Wt: 568.9 g/mol
InChI Key: KBPHJBAIARWVSC-UHFFFAOYSA-N
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Description

(+/-)-Lutein is a naturally occurring carotenoid found in various fruits and vegetables. It is known for its antioxidant properties and its role in maintaining eye health. As a dietary supplement, it is often used to prevent or treat age-related macular degeneration and cataracts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (+/-)-Lutein typically involves the use of natural sources such as marigold flowers. The extraction process includes saponification, which removes fatty acids and other impurities, followed by crystallization to obtain pure lutein. Industrial production methods often involve the use of solvents like hexane and ethanol under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (+/-)-Lutein undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are typically oxidized or reduced derivatives of lutein, which may have different biological activities.

Scientific Research Applications

(+/-)-Lutein has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying carotenoid reactions. In biology and medicine, it is extensively researched for its role in eye health, particularly in preventing age-related macular degeneration and cataracts. It is also studied for its potential anti-inflammatory and antioxidant properties, which may have applications in treating various chronic diseases. In the industry, lutein is used as a natural colorant in food and cosmetics.

Mechanism of Action

The mechanism of action of (+/-)-Lutein involves its antioxidant properties, which help neutralize free radicals and reduce oxidative stress. It also interacts with specific molecular targets in the eye, such as the macula, where it helps filter harmful blue light and protect against light-induced damage. The pathways involved include the upregulation of antioxidant enzymes and the inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

(+/-)-Lutein is often compared with other carotenoids such as zeaxanthin and beta-carotene While all these compounds have antioxidant properties, lutein is unique in its specific role in eye health Zeaxanthin, for example, is also found in the macula but has a slightly different absorption spectrum, making it complementary to lutein

Conclusion

(+/-)-Lutein is a versatile compound with significant applications in health, industry, and scientific research. Its unique properties and specific role in eye health make it a valuable subject of study and use in various fields.

Properties

IUPAC Name

4-[18-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPHJBAIARWVSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859245
Record name 4',5'-Didehydro-5',6'-dihydro-beta,beta-carotene-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-40-2
Record name .beta.,.epsilon.-Carotene-3,3'-diol, (3R,3'R,6'R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name β,ε-carotene-3,3'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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